molecular formula C16H16N2O6 B5376576 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid

4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid

Cat. No. B5376576
M. Wt: 332.31 g/mol
InChI Key: BIRGLVOCWAKBLJ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, also known as FABAC, is a synthetic compound that has been extensively used in scientific research. It is a derivative of furoyl and furylacrylic acid and has been found to have a wide range of applications in various fields of science.

Scientific Research Applications

4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been extensively used in scientific research due to its unique chemical properties. It has been found to have applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.

Mechanism of Action

The mechanism of action of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to interact with various receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to decrease the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its unique chemical properties, its ability to inhibit the activity of various enzymes and interact with various receptors, and its potential therapeutic applications. The limitations of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its high cost, its low solubility in water, and its potential toxicity.

Future Directions

There are various future directions for the research on 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid. One direction is to study its potential therapeutic applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as a building block for the synthesis of new drugs. Further research is also needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is synthesized by reacting 2-furoyl chloride and 2-furylacrylic acid with 4-aminobutanoic acid in the presence of a base. The reaction results in the formation of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

IUPAC Name

4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-14(20)6-1-7-17-15(21)12(10-11-4-2-8-23-11)18-16(22)13-5-3-9-24-13/h2-5,8-10H,1,6-7H2,(H,17,21)(H,18,22)(H,19,20)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRGLVOCWAKBLJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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